molecular formula C15H10Cl2O B6346413 (2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one CAS No. 1332968-66-7

(2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one

Cat. No.: B6346413
CAS No.: 1332968-66-7
M. Wt: 277.1 g/mol
InChI Key: DLOUSFCJLZEVQJ-BQYQJAHWSA-N
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Description

(2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one is a chalcone derivative characterized by two 3-chlorophenyl groups attached to an α,β-unsaturated ketone backbone. Chalcones, with their conjugated π-system, are pivotal in materials science and medicinal chemistry due to their nonlinear optical properties, antimicrobial activity, and role as intermediates in flavonoid biosynthesis . The compound’s structure (molecular formula: C₁₅H₁₀Cl₂O, molecular weight: 277.15) features two chlorine atoms at the meta positions of the aromatic rings, influencing its electronic and steric properties .

Properties

IUPAC Name

(E)-1,3-bis(3-chlorophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(17)10-12/h1-10H/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOUSFCJLZEVQJ-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Reaction Conditions

  • Reactants : Equimolar quantities of 3-chlorobenzaldehyde and 3-chloroacetophenone.

  • Catalyst : Aqueous sodium hydroxide (50% w/v).

  • Solvent : Methanol or ethanol, favoring solubility and reaction homogeneity.

  • Reaction Time : 6–8 hours under continuous stirring at room temperature.

  • Workup : Filtration of the crude product, followed by washing with cold water and recrystallization from methanol.

Table 1: Optimized Reaction Parameters

ParameterValue/DescriptionSource
Molar Ratio (Aldehyde:Ketone)1:1
Catalyst Concentration50% NaOH (3–5 mL per 30 mL solvent)
SolventMethanol
TemperatureRoom temperature (25–30°C)
Purification MethodRecrystallization (95% methanol)

The reaction’s selectivity for the E-isomer arises from the thermodynamic stability of the trans-configured α,β-unsaturated ketone, as confirmed by X-ray diffraction (XRD) studies of analogous compounds.

Mechanistic Insights and Stereochemical Control

The reaction mechanism involves three critical steps:

  • Enolate Formation : Deprotonation of 3-chloroacetophenone by NaOH generates a resonance-stabilized enolate.

  • Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of 3-chlorobenzaldehyde, forming a β-hydroxy ketone intermediate.

  • Dehydration : Base-mediated elimination of water yields the conjugated enone system.

The E-configuration is favored due to reduced steric hindrance between the 3-chlorophenyl groups, as evidenced by the C=C bond torsion angles (≈162.9°) observed in related bis-chalcone structures.

Spectroscopic Characterization and Validation

Post-synthesis characterization ensures structural fidelity and purity. Key analytical data include:

Infrared (IR) Spectroscopy

  • C=O Stretch : 1660–1680 cm⁻¹, characteristic of the conjugated ketone.

  • C=C Stretch : 1600–1620 cm⁻¹, confirming the α,β-unsaturated system.

  • C-Cl Stretch : 740–760 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) :

    • δ 7.8–8.1 ppm (d, 2H, olefinic protons, J = 15–16 Hz).

    • δ 7.2–7.6 ppm (m, 8H, aromatic protons).

  • ¹³C NMR :

    • δ 188–190 ppm (ketonic carbonyl).

    • δ 140–145 ppm (olefinic carbons).

X-ray Diffraction (XRD) Analysis

XRD studies of analogous compounds reveal planar geometries with dihedral angles <10° between aromatic rings and the enone plane, ensuring conjugation.

Alternative Methodologies and Comparative Analysis

While the Claisen-Schmidt condensation dominates, alternative approaches include:

Acid-Catalyzed Condensation

  • Catalyst : HCl or acetic acid.

  • Drawback : Lower yields due to competing side reactions (e.g., aldol addition).

Microwave-Assisted Synthesis

  • Advantage : Reduced reaction time (20–30 minutes).

  • Limitation : Requires specialized equipment and optimized power settings.

Table 2: Method Comparison

MethodYield (%)Reaction TimeIsomeric Purity
Claisen-Schmidt (Base)70–856–8 hours>95% E
Acid-Catalyzed50–6012–24 hours80–85% E
Microwave-Assisted75–800.5 hours>90% E

Challenges and Optimization Strategies

Byproduct Formation

  • Diastereomers : Minor Z-isomers may form but are removed during recrystallization.

  • Oligomerization : Controlled stoichiometry and dilute conditions minimize this risk.

Solvent Selection

  • Methanol vs. Ethanol : Methanol offers higher polarity, enhancing enolate stability and reaction rate.

Industrial and Pharmacological Relevance

The scalability of the Claisen-Schmidt method makes it suitable for bulk synthesis, particularly given the compound’s applications in:

  • Nonlinear Optics : High hyperpolarizability (β ≈ 1.2 × 10⁻³⁰ esu) enables use in frequency doubling devices.

  • Pharmaceutical Intermediates : Serves as a precursor to antimitotic and anti-inflammatory agents .

Chemical Reactions Analysis

Cyclization Reactions

The enone system undergoes cyclization under acidic or oxidative conditions to form heterocyclic derivatives:

Reaction TypeConditionsProductYieldSource
Iodine-mediated I₂, acetic acid, 100°C, 55 minutesFlavone/coumarin derivatives95%
Base-catalyzed KOH/EtOH, refluxPyrazoline derivatives80–90%

Mechanism :

  • Iodine facilitates electrophilic cyclization by polarizing the α,β-unsaturated bond, enabling nucleophilic attack from adjacent groups .

Reduction Reactions

The ketone and alkene functionalities are susceptible to reduction:

  • Ketone Reduction : Sodium borohydride (NaBH₄) reduces the carbonyl to a secondary alcohol.

    • Conditions : NaBH₄, methanol, room temperature.

    • Outcome : Saturated alcohol derivative with retained chlorophenyl groups.

  • Double Bond Reduction : Hydrogenation (H₂/Pd-C) yields the saturated 1,3-bis(3-chlorophenyl)propan-1-one.

Electrophilic Additions

The α,β-unsaturated system participates in conjugate additions:

  • Michael Addition : Nucleophiles (e.g., amines, thiols) attack the β-carbon.

    • Example : Reaction with benzylamine forms β-amino ketone derivatives .

  • Epoxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) generates an epoxide at the double bond .

Oxidation Reactions

The enone system undergoes oxidative cleavage:

  • Ozonolysis : Produces 3-chlorobenzaldehyde and diketone fragments.

  • KMnO₄/H₂SO₄ : Cleaves the double bond to form carboxylic acid derivatives.

Structural and Reactivity Insights

  • Crystallography : X-ray studies confirm the s-trans conformation of the enone group (C–C–C=C torsion angle: −162.88°), which enhances electrophilic reactivity .

  • Electronic Effects : The 3-chlorophenyl groups increase electrophilicity at the β-carbon via inductive withdrawal, favoring nucleophilic attacks .

Comparative Reactivity

The compound’s reactivity differs from non-chlorinated chalcones:

Feature(2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-oneNon-chlorinated Chalcone
Electrophilicity Enhanced due to Cl substituentsModerate
Cyclization Efficiency Higher yields (95% vs. 70–85%)Lower
Oxidative Stability Resists autoxidationProne to degradation

Scientific Research Applications

Chalcones, including (2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one, are known for their anti-inflammatory , antimicrobial , and anticancer properties. The compound's biological activity is attributed to its ability to interact with various cellular targets, including enzymes and proteins involved in disease processes.

Anticancer Research

Recent studies have highlighted the potential of (2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one in cancer therapy. For instance:

  • Case Study : A study demonstrated that this chalcone derivative promotes apoptosis in hepatocellular carcinoma cells by suppressing the RAS-ERK and AKT/FOXO3a signaling pathways . The compound was shown to inhibit cell viability and induce DNA double-strand breaks in tumor cells.

Antimicrobial Activity

Chalcones have been reported to exhibit antimicrobial properties against various pathogens:

  • Research Findings : In vitro studies indicate that (2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one demonstrates significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membrane integrity .

Anti-inflammatory Effects

The anti-inflammatory properties of chalcones make them candidates for treating inflammatory diseases:

  • Experimental Evidence : Studies suggest that (2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one can reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of (2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one involves its interaction with molecular targets and pathways. The compound’s α, β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can lead to the inhibition of enzymes and disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Structural Variations and Dihedral Angles

Chalcone derivatives exhibit structural diversity based on substituent positions and types. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight Dihedral Angle (°) Key Structural Features
(2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one 3-Cl on both phenyl rings C₁₅H₁₀Cl₂O 277.15 46.7 Weak C–H⋯π interactions stabilize packing
(E)-1,3-Bis(4-chlorophenyl)prop-2-en-1-one 4-Cl on both phenyl rings C₁₅H₁₀Cl₂O 277.15 32.4–46.0 Smaller dihedral angle enhances conjugation
(2E)-3-(3-Cl-phenyl)-1-(4-MeO-phenyl)prop-2-en-1-one 3-Cl and 4-OMe substituents C₁₆H₁₃ClO₂ 272.73 N/A Methoxy group increases electron density
(2E)-1,3-Bis(4-Br-phenyl)prop-2-en-1-one 4-Br on both phenyl rings C₁₅H₁₀Br₂O 366.05 N/A Bromine’s polarizability strengthens intermolecular forces
(2E)-1,3-Bis(4-Me-phenyl)prop-2-en-1-one 4-Me on both phenyl rings C₁₇H₁₆O 236.31 N/A Methyl groups reduce polarity, MP: 124–126°C

Key Observations :

  • Substituent Position : Meta-substituted chlorines (3-Cl) in the title compound create a larger dihedral angle (46.7°) compared to para-substituted analogues (e.g., 4-Cl: 32.4–46.0°), reducing π-conjugation and altering electronic properties .
  • Methoxy (4-OMe) groups donate electrons, altering solubility and reactivity .

Physical and Chemical Properties

  • (2E)-3-(3-Cl-phenyl)-1-(5-Cl-thiophen-2-yl)prop-2-en-1-one: MP 120–122°C, lower than phenyl-substituted chalcones due to thiophene’s reduced symmetry . Methyl-substituted derivative: MP 124–126°C, lower than halogenated analogues due to weaker dipole interactions .
  • Synthesis: Most chalcones are synthesized via Claisen-Schmidt condensation. For example, (2E)-1,3-Bis(4-Br-phenyl)prop-2-en-1-one is prepared by reacting 4-bromoacetophenone with 4-bromobenzaldehyde in acidic conditions, yielding 86% after recrystallization .

Biological Activity

(2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound of significant interest due to its diverse biological activities. Chalcones are known for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article provides a comprehensive overview of the biological activities associated with (2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one, supported by data tables and findings from various studies.

Chemical Structure and Properties

The structure of (2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one features two chlorophenyl groups attached to a prop-2-en-1-one backbone. The presence of the α,β-unsaturated carbonyl system allows this compound to act as a Michael acceptor, facilitating interactions with various biological targets.

Antimicrobial Activity

Research indicates that (2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one exhibits notable antimicrobial properties. It has been shown to be effective against various bacterial strains including Staphylococcus aureus and Enterococcus faecalis. The compound's efficacy in inhibiting bacterial growth suggests potential applications in treating infections caused by resistant strains .

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Enterococcus faecalisInhibitory
Mycobacterium smegmatisModerate activity

Anticancer Activity

Several studies have highlighted the anticancer potential of (2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one. It has demonstrated antiproliferative effects on various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism involves the inhibition of tubulin assembly and induction of apoptosis .

Cancer Cell Line IC50 (µM) Effect Reference
MCF-75.12Antiproliferative
MDA-MB-2314.75Apoptosis induction

The biological activity of (2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, inhibiting pathways involved in inflammation and cancer cell proliferation.

Key Mechanisms:

  • Inhibition of Enzymes : The compound inhibits specific enzymes involved in inflammatory processes.
  • Tubulin Destabilization : It disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

A recent study evaluated the antiproliferative effects of a series of chalcone derivatives, including (2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one. The results indicated that this compound significantly inhibited cell growth in p53-dependent cancer cells while showing less toxicity towards normal fibroblasts .

Q & A

Q. What are the standard synthetic routes for (2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one, and how can purity be optimized?

The compound is typically synthesized via the Claisen-Schmidt condensation between 3-chlorobenzaldehyde and 3-chloroacetophenone under basic conditions (e.g., NaOH in ethanol). Key steps include:

  • Stirring reactants in ethanol with a catalytic base at room temperature for 24–48 hours.
  • Purification via recrystallization using ethanol or methanol to achieve >95% purity .
  • Monitoring reaction progress using thin-layer chromatography (TLC) with hexane/ethyl acetate (7:3) as the mobile phase.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray Diffraction (XRD): Determines crystal packing and stereochemistry. For example, the triclinic system (space group P1) with unit cell parameters a = 5.8884 Å, b = 7.3328 Å, c = 14.6752 Å, α = 102.82°, β = 95.00°, γ = 92.93° .
  • NMR/FT-IR: Confirm the (2E) configuration via coupling constants (J = 15–16 Hz for α,β-unsaturated ketones) and carbonyl stretching (~1650–1680 cm⁻¹) .
  • Single-crystal refinement: Use SHELXL for high-precision refinement (R factor < 0.05) .
Crystallographic Data Values
Space groupP1
a, b, c (Å)5.8884, 7.3328, 14.6752
α, β, γ (°)102.82, 95.00, 92.93
V (ų)613.88

Advanced Research Questions

Q. How can crystallographic disorder in the α,β-unsaturated ketone moiety be resolved during refinement?

  • Use the SQUEEZE algorithm in PLATON to model solvent-accessible voids.
  • Apply restraints to anisotropic displacement parameters (ADPs) for overlapping atoms.
  • Validate with residual density maps (<±0.5 eÅ⁻³) .

Q. What computational methods are suitable for modeling electronic properties and non-covalent interactions?

  • DFT calculations (B3LYP/6-311++G(d,p)): Predict HOMO-LUMO gaps (e.g., 3.8–4.2 eV) and electrostatic potential surfaces to identify reactive sites .
  • Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) using CrystalExplorer .

Q. How do structural modifications (e.g., substituent position) affect antimicrobial activity?

  • Compare bioactivity data for 3-chloro vs. 4-chloro substituents:
  • 3-Chlorophenyl groups enhance lipophilicity (log P ~3.5), improving membrane penetration .
  • Electron-withdrawing substituents increase electrophilicity, enhancing interaction with microbial enzymes .
    • Use MIC assays (Staphylococcus aureus, Escherichia coli) to correlate substituent effects with activity .

Q. What strategies optimize second-harmonic generation (SHG) efficiency in crystalline forms?

  • Align molecular dipoles via C–H···O hydrogen bonds and antiparallel π-stacking.
  • Measure SHG intensity relative to urea; values >10× indicate non-centrosymmetric packing .

Methodological Challenges and Solutions

Q. How to address hygroscopicity during single-crystal X-ray diffraction?

  • Collect data at low temperature (100–150 K) to minimize moisture absorption.
  • Coat crystals with Paratone-N oil or mount under inert gas .

Q. How to reconcile contradictory bioactivity data across studies?

  • Perform structure-activity relationship (SAR) studies with standardized assays (e.g., CLSI guidelines).
  • Control variables: bacterial strain (ATCC vs. clinical isolates), solvent (DMSO concentration ≤1%) .

Q. What computational approaches correlate molecular structure with mechanical properties?

  • Use molecular mechanics (MM3 force field) to calculate Young’s modulus and hardness.
  • Validate with nanoindentation experiments on single crystals .

Q. How to optimize reaction yields for gram-scale synthesis?

  • Replace ethanol with methanol for faster kinetics (yield increase from 65% to 82%).
  • Use microwave-assisted synthesis (60°C, 30 min) to reduce reaction time .

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